

Chemical and Physical Properties of Reactive Blue 198

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Reactive Blue 198**

Cat. No.: **B1167401**

[Get Quote](#)

Reactive Blue 198 is a synthetic dye belonging to the triphenodioxazine class.^[1] It is known for its vibrant bright blue color and its ability to form covalent bonds with fibers, leading to excellent wash and light fastness.^[2] The key quantitative properties of **Reactive Blue 198** are summarized in the table below.

Property	Value
CAS Number	124448-55-1 ^{[1][2][3][4]}
Molecular Formula	C ₄₁ H ₃₀ Cl ₄ N ₁₄ O ₁₄ S ₄ ·4Na ^{[1][3][4][5]}
Molecular Weight	1304.80 g/mol ^[1]
Appearance	Dark blue powder ^{[1][4][5][6]}
Solubility in Water	60 g/L ^{[1][6]}

Molecular Structure Analysis

Reactive Blue 198 possesses a complex molecular architecture centered around a triphenodioxazine chromophore.^[1] This core structure is a large, planar heterocyclic system that is responsible for the dye's intense color and stability. The molecule is symmetrical, and its structure incorporates several key functional groups that dictate its properties and reactivity.

The IUPAC name for the base of **Reactive Blue 198** is 3,10-bis[(2-aminoethyl)amino]-6,13-dichloro[3][7]benzoxazino[2,3-b]phenoxazine-4,11 disulfonic Acid.^[8] The overall structure

features:

- Two Sulfonate Groups ($-\text{SO}_3\text{Na}$): These groups are responsible for the dye's solubility in water, a crucial property for its application in dyeing processes.[3]
- Two Monochlorotriazine (MCT) Reactive Groups: These are the sites where the dye molecule covalently bonds with the hydroxyl groups of cellulosic fibers like cotton and viscose. This reaction is what makes it a "reactive" dye.

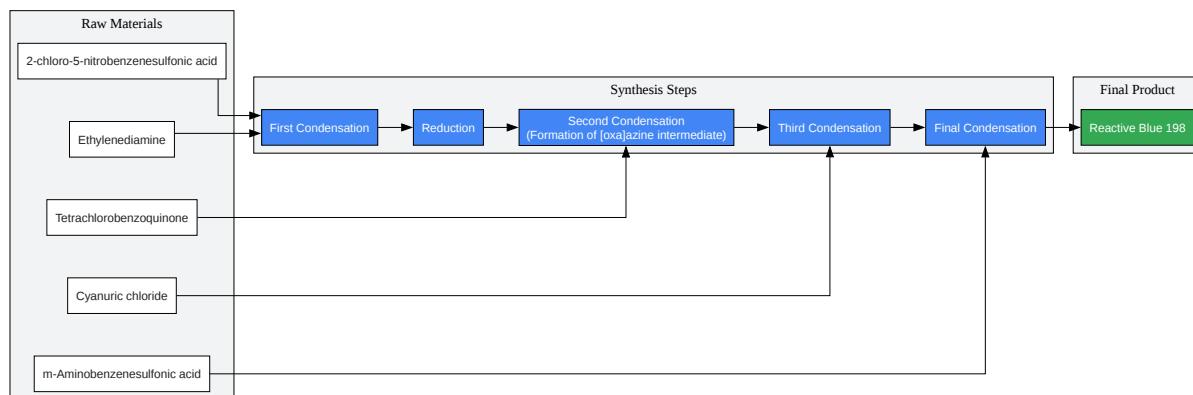
Experimental Protocols: Synthesis of Reactive Blue 198

The synthesis of **Reactive Blue 198** is a multi-step process that involves the condensation of several intermediate compounds. The general procedure is outlined below, based on publicly available chemical manufacturing information.

Raw Materials:

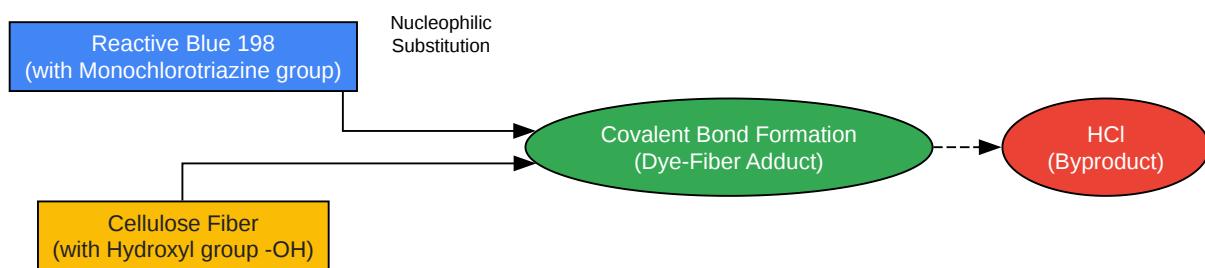
- 2-chloro-5-nitrobenzenesulfonic acid
- Ethylenediamine
- Tetrachlorobenzoquinone
- Cyanuric chloride
- m-Aminobenzenesulfonic acid

Synthesis Procedure:


- First Condensation: 2-chloro-5-nitrobenzenesulfonic acid is condensed with ethylenediamine.
- Reduction: The nitro group in the resulting compound is reduced to an amino group.
- Second Condensation: The product from the reduction step is then condensed with tetrachlorobenzoquinone to form the [oxa]azine intermediate, which constitutes the core

chromophore of the dye.[9]

- Third Condensation: The [oxa]azine intermediate is subsequently condensed with cyanuric chloride.[9]
- Final Condensation: The final step involves the condensation with m-aminobenzene sulfonic acid to yield the final **Reactive Blue 198** molecule.[9]
- Purification: The product is then salted out, filtered, and dried to obtain the finished dye powder.[9]


Visualizing the Synthesis and Reaction Mechanism

To better illustrate the logical flow of the synthesis and the reaction mechanism of **Reactive Blue 198** with cellulosic fibers, the following diagrams are provided.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Reactive Blue 198**.

[Click to download full resolution via product page](#)

Caption: Reaction of **Reactive Blue 198** with cellulose.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. Page loading... wap.guidechem.com
- 3. Buy Reactive Blue 198 (EVT-1509471) | 124448-55-1 evitachem.com
- 4. Cas 124448-55-1,Reactive Blue 198 | [lookchem](http://lookchem.com) [lookchem.com]
- 5. Reactive Blue 198 chembk.com
- 6. Reactive Blue 198 | 124448-55-1 chemicalbook.com
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Reactive Blue HEGN, Reactive Blue 198 intersperse.in
- 9. echemi.com [echemi.com]
- To cite this document: BenchChem. [Chemical and Physical Properties of Reactive Blue 198]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1167401#what-is-the-chemical-structure-of-reactive-blue-198>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com